molecular formula C18H16N2O3 B1200714 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide CAS No. 67358-82-1

2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide

Cat. No. B1200714
CAS RN: 67358-82-1
M. Wt: 308.3 g/mol
InChI Key: GQDWADHQLNKYRV-UHFFFAOYSA-N
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Description

2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide is a chemical compound with the molecular formula C18H16N2O3 . It has an average mass of 308.331 Da and a monoisotopic mass of 308.116089 Da . It is also known by other names such as GP 650 and OOIPB .


Molecular Structure Analysis

The molecular structure of 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide consists of an isoindoline ring attached to a phenyl group, which is further connected to a butanamide group . The isoindoline ring contains a nitrogen atom and is fused to a carbonyl group .

Scientific Research Applications

  • Pharmacological Properties : This compound has shown significant anti-inflammatory and analgesic activities, similar to those of phenylbutazone, a nonsteroidal anti-inflammatory drug. Its antipyretic activity was less marked, but it exhibited lower ulcerogenic action and acute toxicity compared to other agents like phenylbutazone, acetylsalicylic acid, and ibuprofen (Fukawa et al., 1982).

  • Synthesis for Analgesic and Anti-inflammatory Applications : The compound has been synthesized for its potent analgesic and anti-inflammatory properties, providing useful methods for industrial synthesis (Kametani et al., 1978).

  • Use in Dyes and Pigment Synthesis : It has been used as a precursor in the synthesis of dyes and pigments, particularly in the formation of diazo compounds which coordinate to copper(II) and iron(III) (Güzel et al., 1997).

  • Precursor for Heterocyclic Compounds : This compound serves as a precursor for the synthesis of various heterocyclic compounds, with methods based on reactions with diketene and aromatic primary amine (Fadda et al., 2015).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, showing significant antibacterial and antifungal activities (Raval et al., 2012).

  • Neuroprotective Effects : A derivative of this compound, ONO-1924H, has shown potential as a neuroprotective agent, particularly in the treatment of ischemic stroke (Kamanaka et al., 2004).

  • Inhibition of Platelet Aggregation : It has also been studied for its effects on inhibiting human platelet aggregation in vitro, acting on the release reaction (Di Perri et al., 1979).

properties

IUPAC Name

2-oxo-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11(16(21)17(19)22)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)18(20)23/h2-9,11H,10H2,1H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDWADHQLNKYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986619
Record name 2-Oxo-3-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide

CAS RN

67358-82-1
Record name 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Fukawa, T Kanezuka, S Ohba, O Kawano… - Arzneimittel …, 1982 - europepmc.org
The anti-inflammatory, analgesic, antipyretic and ulcerogenic activities and acute toxicity of 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) were investigated in …
Number of citations: 9 europepmc.org
K Kigasawa, M Hiiragi, K Maruyama… - … zasshi: Journal of …, 1982 - pubmed.ncbi.nlm.nih.gov
[Studies on absorption, biotransformation and excretion of drug. VIII. Metabolic fate of a new analgesic and anti-inflammatory agent, 2-oxo-3-[4-(1-oxo-2-isoindolinyl)phenyl]-butanamide …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
K Kigasawa, K Maruyama, M Tanaka… - … Zasshi: Journal of the …, 1981 - europepmc.org
[Biopharmaceutical studies of drug. IV. Studies on the improvement of dissolution properties and gastrointestinal absorption of 2-oxo-3-[4-(1-oxo-2-isoindolinyl)phenyl]butanamide (author's …
Number of citations: 6 europepmc.org
PI ES - pdf.hres.ca
• Patients who are hypersensitive to ibuprofen, other non-steroidal anti-inflammatory drugs (NSAIDs), or to any ingredient in the formulation. For a complete listing of ingredients, see the …
Number of citations: 0 pdf.hres.ca
M Propker, MJ Pongracz, JL Szabo - Arzneimittel-forschung, 1976 - europepmc.org
1-Benzyl-3-(2, 3-dihydroxypropoxy)-indazole (benzidol) is a novel indazolane derivative with marked antiinflammatory, analgesic and antipyretic properties. Its acute toxicity is three …
Number of citations: 2 europepmc.org
H Laborit, CG Wermuth, B Weber… - … de Physio-biologie et …, 1965 - europepmc.org
[A unique psychotropic agent with central and peripheral, non-ventilatory depressive total analgesic, anticonvulsant, anti-inflammatory and antiparkinsonian action: 2-morpholinoethyl-4-…
Number of citations: 11 europepmc.org
R Cadena, JA Canicio, MT Mitjavila… - Arzneimittel …, 1977 - europepmc.org
An anomalous Ullman reaction with 2-chloronicotinic acid is described. The resulting product 2', 6'-di-methyl-anilide of 2-pyridone-3-carboxylic acid (isonixine) presents very interesting …
Number of citations: 2 europepmc.org
R Aoki - Horumon to rinsho. Clinical Endocrinology, 1970 - europepmc.org
[Pharmacological basis of anti-inflammatory drugs--with special reference to non-steroidal anti-inflammatory drugs]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 2 europepmc.org
気賀沢和雄, 丸山孝一, 田中洵, 小山修… - YAKUGAKU …, 1981 - jstage.jst.go.jp
Ground mixtures containing 2-oxo-3-[4-(1-oxo-2-isoindolinyl) phenyl] butanamide (OIB) were prepared from synthetic high molecular compounds, celluloses, sugars, peptides and …
Number of citations: 1 www.jstage.jst.go.jp
気賀沢和雄, 柊木峯治, 丸山孝一, 田中洵… - YAKUGAKU …, 1982 - jstage.jst.go.jp
The blood concentration, urinary, fecal and biliary excretion and urinary metabolites were studied in rats after the oral administration of 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl] …
Number of citations: 2 www.jstage.jst.go.jp

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